OMDM-1
Overview
Description
OMDM-1 is a chemical compound that belongs to the class of fatty acid amides. It is derived from the amino acid tyrosine and the fatty acid oleic acid. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OMDM-1 typically involves the coupling of tyrosine with oleic acid. This can be achieved through various synthetic routes, including:
Amidation Reaction: Tyrosine is reacted with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Enzymatic Synthesis: Enzymes such as lipases can be used to catalyze the esterification of tyrosine with oleic acid under mild conditions, providing a more environmentally friendly approach.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions: OMDM-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tyrosine or oleic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated or epoxidized derivatives.
Reduction Products: Amine or alcohol derivatives.
Substitution Products: Various substituted tyrosine or oleic acid derivatives.
Scientific Research Applications
OMDM-1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying fatty acid amides and their reactivity.
Biology: Investigated for its potential role in cell signaling and as a bioactive lipid.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of OMDM-1 involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with receptors or enzymes involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is thought to influence processes such as inflammation and cell proliferation.
Comparison with Similar Compounds
N-oleoyltyrosine: Similar structure but lacks the (S)-configuration.
N-oleoylserine: Another fatty acid amide with serine instead of tyrosine.
N-oleoylethanolamide: A fatty acid ethanolamide with similar biological activities.
Uniqueness: OMDM-1 is unique due to its specific (S)-configuration, which may confer distinct biological activities compared to its analogs. Its combination of tyrosine and oleic acid also provides unique properties that are not present in other fatty acid amides.
Properties
IUPAC Name |
(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDMLAQPOAVWNH-JRUKXMRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616884-62-9 | |
Record name | OMDM-1 cpd | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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